Cas no 16625-11-9 (2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol,7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (5S,7R)- (9CI))
![2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol,7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (5S,7R)- (9CI) structure](https://de.kuujia.com/scimg/cas/16625-11-9x500.png)
16625-11-9 structure
Produktname:2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol,7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (5S,7R)- (9CI)
CAS-Nr.:16625-11-9
MF:C19H26N2O
MW:298.422544956207
CID:147044
2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol,7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (5S,7R)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol,7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (5S,7R)- (9CI)
- 2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol,7-ethyl-1,4,5,6,7,8,9,10-octahydro-, [5S-(5R*,7S*)]-
- Conoflorinol B
- Voaphyllinol B (8CI)
- 2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (5S,7R)- (9CI)
-
- Inchi: 1S/C19H26N2O/c1-2-19-9-7-18-16(15-5-3-4-6-17(15)20-18)8-10-21(13-19)12-14(22)11-19/h3-6,14,20,22H,2,7-13H2,1H3/t14-,19+/m0/s1
- InChI-Schlüssel: SPZYFIPXSJYCEM-IFXJQAMLSA-N
- Lächelt: N1C2=C(C=CC=C2)C2CCN3C[C@@](CC)(C[C@H](O)C3)CCC1=2
Berechnete Eigenschaften
- Genaue Masse: 272.08309
Experimentelle Eigenschaften
- Dichte: 1.19±0.1 g/cm3(Predicted)
- Schmelzpunkt: 125-127 °C(Solv: cyclohexane (110-82-7))
- Siedepunkt: 476.6±45.0 °C(Predicted)
- PSA: 52.54
- pka: 14.74±0.40(Predicted)
2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol,7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (5S,7R)- (9CI) Verwandte Literatur
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
16625-11-9 (2H-3,7-Methanoazacycloundecino[5,4-b]indol-5-ol,7-ethyl-1,4,5,6,7,8,9,10-octahydro-, (5S,7R)- (9CI)) Verwandte Produkte
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